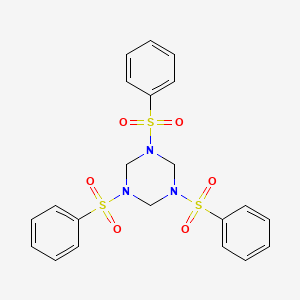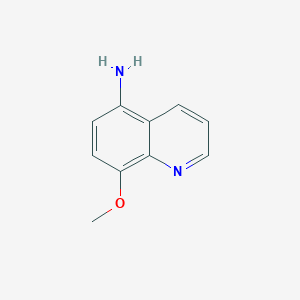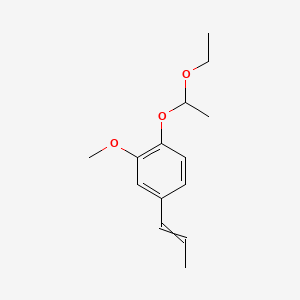
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This specific compound is characterized by the presence of three phenylsulfonyl groups attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired triazine derivative. One common method involves the use of an alkyl or aryl amidine and phosgene in the Pinner triazine synthesis . Another approach includes the insertion of an N-H moiety into a hydrazide by a copper carbenoid, followed by treatment with ammonium chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization reactions using readily available nitriles and appropriate catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfonyl groups to phenylthiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenylthiol derivatives, and various substituted triazine compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biocide due to its antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfonyl groups can interact with various enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: A related compound with three methyl groups instead of phenylsulfonyl groups.
1,3,5-Tris(3-(dimethylamino)propyl)-s-hexahydrotriazine: Another derivative with dimethylamino groups.
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Contains acryloyl groups instead of phenylsulfonyl groups.
Uniqueness
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane is unique due to its phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to other triazine derivatives.
Propiedades
Número CAS |
52082-67-4 |
|---|---|
Fórmula molecular |
C21H21N3O6S3 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
1,3,5-tris(benzenesulfonyl)-1,3,5-triazinane |
InChI |
InChI=1S/C21H21N3O6S3/c25-31(26,19-10-4-1-5-11-19)22-16-23(32(27,28)20-12-6-2-7-13-20)18-24(17-22)33(29,30)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clave InChI |
ZMEDTJVWRLFNFS-UHFFFAOYSA-N |
SMILES |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
C1N(CN(CN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
52082-67-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloropyrido[2,3-d]pyridazine](/img/structure/B1614945.png)
![2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate](/img/structure/B1614948.png)


